2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-pyrrolidin-1-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-8-6-7(10-5-11-8)12-9(15-6)13-3-1-2-4-13/h5H,1-4H2,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQBKFTKCSRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99967-86-9 | |
| Record name | 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Thiazolo[4,5-d]pyrimidin-7-one Core
- The synthesis typically starts with precursors that allow the sequential formation of the thiazole and pyrimidine rings.
- The thiazole ring is often constructed through cyclization reactions involving thioamide or thiourea intermediates with α-haloketones or α-haloesters.
- The pyrimidine ring is formed by condensation reactions involving amidine or guanidine derivatives with appropriate keto or cyano-functionalized intermediates under controlled heating conditions.
Introduction of the Pyrrolidin-1-yl Group
- The pyrrolidinyl substituent is introduced via nucleophilic substitution or addition reactions using pyrrolidine or its derivatives.
- This step often requires mild conditions to avoid decomposition of the heterocyclic core.
- Catalysts or bases may be employed to facilitate the substitution on the heterocyclic nitrogen.
Cyclization and Finalization
- The final cyclization to close the fused ring system occurs under reflux in solvents such as acetone or ethanol.
- Reaction times vary from several hours to days depending on the substrate and conditions.
- Purification is typically achieved by recrystallization or chromatographic methods.
Detailed Preparation Methods from Literature
Two-Step Process via Benzoylaminocarbo-N-thioylpyrrolidines (From Ref.)
- Step 1: Enantiomerically enriched prolinate derivatives (6a-i) react with N-benzoyl isothiocyanate in dry acetonitrile at room temperature for 24 hours, producing benzoylaminocarbo-N-thioylpyrrolidines (7) in nearly quantitative yields.
- Step 2: Without purification, these intermediates are refluxed with 2-bromo-4′-methoxyacetophenone in acetone for 24-48 hours, yielding 2-(pyrrolidin-1-yl)thiazoles (5).
- Yields range from moderate to good (34% to 95%), influenced by substituents and reaction conditions.
- The cyclization step is sensitive to solvent proticity; anhydrous acetone favors thiazole formation, whereas methanol can lead to side reactions like debenzoylation and alternative cyclizations.
| Entry | Starting Prolinate (6) | Intermediate (7) Yield (%) | Final Product (5) Yield (%) |
|---|---|---|---|
| 1 | 6a | — | 81 (N-benzoylthiohydantoin) |
| 2 | 6b | 86 | 65 |
| 3 | 6c | 85 | 82 |
| 4 | 6d | 80 | 76 |
| 5 | 6e | 89 | 83 |
| 6 | 6f | 92 | 70 |
| 7 | 6g | 80 | 75 |
Note: The table summarizes isolated combined yields after flash chromatography.
Industrial and Multi-Step Organic Synthesis (From Ref.)
- The industrial preparation involves multi-step synthesis starting with the construction of the thiazolopyrimidine core.
- The pyrrolidinyl group is introduced subsequently, followed by attachment of additional substituents if needed.
- Reaction parameters such as temperature, pressure, pH, and catalysts are optimized for yield and purity.
- Continuous flow reactors and green chemistry principles are increasingly applied to reduce environmental impact and improve scalability.
Ring Formation and Reaction Conditions (From Ref.)
- The synthesis involves ring closures under controlled temperature and catalytic conditions.
- Solvents like acetone or ethanol are commonly used.
- The process may include oxidation, reduction, or substitution reactions to modify functional groups for derivative synthesis.
- The compound’s molecular formula is C9H10N4OS with a molecular weight of 222.27 g/mol.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The synthesis is highly sensitive to reaction conditions; solvent choice and moisture content can drastically affect yields and product distribution.
- Enantiomerically enriched starting materials allow for stereoselective synthesis, which is important for biological activity studies.
- Side reactions such as hydrolysis of ester groups or unexpected cyclizations can occur under prolonged reflux or in protic solvents.
- Industrial methods focus on scalability and environmental considerations, employing continuous flow and green chemistry techniques.
- The compound’s heterocyclic core is amenable to further functionalization, enabling the synthesis of derivatives with potential pharmaceutical applications.
Summary Table of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile (dry), acetone (reflux) | Dry conditions prevent side reactions |
| Temperature | Room temperature (step 1), reflux (step 2) | Controlled heating for cyclization |
| Reaction Time | 24 h (step 1), 24-48 h (step 2) | Longer times may lead to side reactions |
| Catalysts/Reagents | N-benzoyl isothiocyanate, α-bromoacetophenone | Facilitate thioylpyrrolidine and thiazole formation |
| Purification | Flash chromatography, recrystallization | Necessary for high purity |
| Yield | 34% - 95% | Depends on substituents and reaction control |
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview
2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound characterized by its unique structure that combines pyrrolidine, thiazole, and pyrimidine rings. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Scientific Research Applications
The compound exhibits a broad range of applications across different scientific disciplines:
1. Medicinal Chemistry
- Cancer Research : Studies indicate that 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancerous cells .
- Neurodegenerative Diseases : The compound is being investigated for its neuroprotective properties and potential use in treating diseases such as Alzheimer's and Parkinson's. Its ability to modulate cellular signaling pathways may provide therapeutic benefits in these conditions .
2. Biochemistry
- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity. For instance, it has been shown to affect kinase activity, which plays a crucial role in cell signaling and metabolism .
- Cellular Effects : It alters gene expression and cellular metabolism, demonstrating effects such as inducing apoptosis in specific cell types by activating pro-apoptotic pathways while inhibiting anti-apoptotic proteins .
3. Industrial Applications
- Pharmaceutical Development : The structural characteristics of this compound make it a valuable building block for synthesizing more complex heterocyclic compounds used in drug development .
- Agrochemicals : Its unique properties are also being explored for applications in agrochemicals, potentially leading to the development of new pesticides or herbicides .
Case Study 1: Inhibition of Kinase Activity
A study demonstrated that 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one effectively inhibited the activity of specific kinases involved in cancer signaling pathways. This inhibition was correlated with reduced cell proliferation and increased apoptosis rates in several cancer cell lines.
Case Study 2: Neuroprotective Effects
Research on animal models showed that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanisms involved included modulation of mitochondrial function and reduction of inflammatory responses within the nervous system.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis. This compound also interacts with proteins such as ATF4 and NF-kB, which play crucial roles in cellular stress responses and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 2-Position
The 2-position of the thiazolo[4,5-d]pyrimidin-7-one scaffold is critical for modulating biological activity. Below is a comparative analysis of derivatives with different substituents:
Key Observations :
- Pyrrolidine and piperazine derivatives exhibit higher molecular complexity and are prioritized for CNS targets due to improved blood-brain barrier penetration .
- Aminoalkyl substituents (e.g., diethylamino, dimethylamino) are simpler but show reduced pharmacological relevance compared to cyclic amines .
Functional Modifications at Other Positions
5-Position Modifications
- 5-Trifluoromethyl derivatives (e.g., 2a-e ): Synthesized via cyclization with trifluoroacetic anhydride. These compounds display strong IR absorption at 1122–1166 cm<sup>−1</sup> (CF3 stretch) and variable anticancer activity .
- 5-Thioxo derivatives : Found in antibacterial agents (e.g., 6a-c ), though activity is moderate to weak .
6/7-Position Modifications
Pharmacological Activity Comparison
Notable Trends:
Biological Activity
2-(Pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the reaction of pyrrolidine with thiazolo-pyrimidine derivatives. The methods can vary based on the desired substituents and the target biological activity.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazolo-pyrimidine derivatives. For example, derivatives containing similar thiazolo structures have demonstrated significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), HCC1937 (breast cancer), and others.
- Mechanism : Compounds were found to inhibit key signaling pathways such as EGFR and Akt at concentrations ranging from 7 to 11 µM. These studies suggest that the thiazolo-pyrimidine scaffold can effectively disrupt cancer cell proliferation by targeting specific molecular pathways .
Antimicrobial Activity
Research has also indicated that certain derivatives exhibit antimicrobial properties. For instance, compounds derived from similar scaffolds have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolo-pyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of various substituents at different positions on the thiazolo-pyrimidine core significantly influences biological activity. For example, modifications at positions 2 and 7 have been linked to enhanced binding affinity to adenosine receptors .
- Binding Affinity : Compounds with specific substitutions exhibited high binding affinities for human A2A adenosine receptors (K_i values ranging from 8.62 nM to 187 nM) .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of thiazolo-pyrimidine derivatives and evaluated their antiproliferative effects against various tumor cell lines. The most potent compound demonstrated an IC50 value in the low micromolar range against HeLa cells and was shown to induce apoptosis via activation of caspase pathways .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of pyrrolidine-containing thiazolo-pyrimidines. The results indicated that several derivatives exhibited significant inhibition against E. coli and Staphylococcus aureus, highlighting their potential as lead compounds for developing new antibiotics .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/K_i Value | Mechanism of Action |
|---|---|---|---|---|
| 2-(Pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | Anticancer | HeLa | Low µM | EGFR/Akt pathway inhibition |
| Thiazolo derivative A | Antimicrobial | Staphylococcus aureus | Moderate | Cell wall synthesis disruption |
| Thiazolo derivative B | Antimicrobial | E. coli | Moderate | Membrane integrity compromise |
Q & A
Q. What are the common synthetic routes for preparing 2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one, and what are their limitations?
The synthesis of thiazolo[4,5-d]pyrimidin-7-one derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Thiazole ring formation : Start with cyanoacetamide and aromatic isothiocyanates under basic conditions (DMSO) to form thiazole-2-thiones .
- Pyrimidine ring construction : Use acetic anhydride to cyclize intermediates into thiazolo[4,5-d]pyrimidin-7(6H)-ones .
- Pyrrolidine substitution : Introduce the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
Limitations : Low yields in cyclization steps, regioselectivity challenges during substitution, and purification difficulties due to polar byproducts .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns and regiochemistry. For example, the pyrrolidine protons should appear as multiplet signals (δ 1.8–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHNOS requires m/z 246.0534) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for triazolo[4,5-d]pyrimidinone analogs .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases or purine-metabolizing enzymes (e.g., xanthine oxidase) using fluorescence-based assays .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining regioselectivity?
- Reaction engineering : Use continuous flow reactors to enhance heat/mass transfer during cyclization .
- Catalytic systems : Employ Pd/dialkylbiaryl phosphine ligands for efficient C–N coupling during pyrrolidine substitution .
- Purification : Optimize column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., CRF receptors) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QM/MM studies : Calculate binding energies for key residues (e.g., ATP-binding pockets in kinases) .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity profiling : Screen against a panel of 50+ kinases using competition binding assays .
- Prodrug design : Modify the pyrrolidine nitrogen with ester groups to enhance target specificity .
- Metabolic stability : Assess hepatic clearance in microsomal assays (e.g., human liver microsomes + NADPH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
